(E)-2-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)acetamide
Beschreibung
(E)-2-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)acetamide is a heterocyclic acetamide derivative featuring a benzothiazole core substituted with ethoxy and ethyl groups at the 4- and 3-positions, respectively.
Eigenschaften
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c1-3-19-16-11(24-4-2)6-5-7-12(16)25-17(19)18-13(21)10-20-14(22)8-9-15(20)23/h5-7H,3-4,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQGMUQWACZYHNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=C2SC1=NC(=O)CN3C(=O)CCC3=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)acetamide typically involves multiple steps:
Formation of the Benzo[d]thiazole Moiety: This step often starts with the condensation of 2-aminothiophenol with an appropriate aldehyde or ketone to form the benzo[d]thiazole ring.
Introduction of the Ethoxy and Ethyl Groups: The ethoxy and ethyl groups are introduced through alkylation reactions, using reagents such as ethyl iodide and sodium ethoxide.
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring is synthesized via a cyclization reaction, typically involving a dicarboxylic acid derivative.
Coupling of the Two Fragments: The final step involves coupling the benzo[d]thiazole fragment with the pyrrolidinone fragment through an amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and ethoxy groups, forming corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidinone ring, potentially converting them to alcohols.
Substitution: The aromatic ring in the benzo[d]thiazole moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophiles like halogens (Cl₂, Br₂) or nitrating agents (HNO₃/H₂SO₄).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of derivatives related to the 2,5-dioxopyrrolidin-1-yl structure. For instance, a focused set of hybrid pyrrolidine-2,5-dione derivatives demonstrated potent anticonvulsant effects in multiple seizure models, including the maximal electroshock test and pentylenetetrazole-induced seizures. One compound from this series exhibited an effective dose (ED50) ranging from 22.4 mg/kg to 59.4 mg/kg across different tests, indicating its potential for treating epilepsy and other seizure disorders .
Antinociceptive Properties
In addition to its anticonvulsant capabilities, these compounds have shown significant antinociceptive effects in pain models. The lead compound displayed efficacy in reducing formalin-induced tonic pain, suggesting a dual action mechanism that may involve the inhibition of sodium/calcium currents and TRPV1 receptor antagonism .
Synthesis Techniques
The synthesis of (E)-2-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)acetamide typically involves multi-step organic reactions that include the formation of key intermediates such as 2,5-dioxopyrrolidine derivatives. Techniques such as cyclization and condensation reactions are pivotal in constructing the complex structure of this compound .
Antimicrobial Activity
Emerging research indicates that derivatives of 2,5-dioxopyrrolidin-1-yl compounds exhibit promising antimicrobial activity against both bacterial and fungal strains. For example, a study found that synthesized compounds based on this scaffold showed significant inhibitory effects on various pathogens, highlighting their potential as new antimicrobial agents .
Multitargeted Drug Development
The multitargeted nature of compounds derived from 2,5-dioxopyrrolidin-1-yl allows for the simultaneous modulation of multiple biological pathways. This characteristic is particularly advantageous in treating complex diseases such as cancer and neurodegenerative disorders where polypharmacology can enhance therapeutic efficacy while minimizing side effects .
Case Studies and Research Findings
Wirkmechanismus
The mechanism of action of (E)-2-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor Modulation: It could interact with cellular receptors, altering their signaling pathways.
DNA/RNA Interaction: The compound might bind to nucleic acids, affecting gene expression or replication processes.
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- However, the ethoxy group in the target compound may improve lipophilicity and membrane permeability .
- Complex Heterocycles (Compounds ): Derivatives with triazole or pyrimidine moieties (e.g., ) often target kinase domains (e.g., imatinib analogs), whereas the target compound’s benzothiazole core may favor interactions with proteases or GPCRs.
Physicochemical Properties
| Property | Target Compound | Compound | Compound |
|---|---|---|---|
| Predicted pKa | ~13 (estimated) | ~13.17 | 13.17 ± 0.46 |
| Density (g/cm³) | 1.3–1.4 | 1.36 ± 0.1 | 1.36 ± 0.1 |
| Solubility | Moderate (ethoxy) | Low (fluoro) | Low (bulky) |
Analysis :
- The ethoxy group in the target compound balances solubility (via oxygen lone pairs) and lipophilicity, contrasting with the low solubility of fluorinated () or bulky triazole derivatives ().
- Predicted pKa values (~13) suggest deprotonation at physiological pH, favoring interaction with basic residues in biological targets .
Biologische Aktivität
(E)-2-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)acetamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
This structure includes a pyrrolidine ring with dioxo substituents, which is known to enhance biological activity through various mechanisms.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this structure. For instance, derivatives of 2,5-dioxopyrrolidin-1-yl have shown promising results in inhibiting cancer cell proliferation. A notable study demonstrated that these compounds can effectively inhibit Indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy, with IC50 values in the low nanomolar range .
Anticonvulsant and Antinociceptive Effects
Research has indicated that similar pyrrolidine derivatives exhibit broad-spectrum anticonvulsant and antinociceptive properties. One specific derivative demonstrated effective protection in various mouse models against induced seizures and pain, suggesting a multifaceted mechanism involving sodium/calcium current inhibition and TRPV1 receptor antagonism. The lead compound from this study had an ED50 of 22.4 mg/kg for seizure models .
The biological activities of (E)-2-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)acetamide are attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound acts on specific enzymes involved in tumor progression and immune evasion.
- Receptor Modulation : It modulates receptors associated with pain and seizure pathways, providing therapeutic effects in neuropathic conditions.
- Cell Cycle Interference : By disrupting the normal cell cycle processes in cancer cells, it promotes apoptosis.
Study 1: IDO1 Inhibition
A recent publication focused on the efficacy of benzimidazole derivatives as IDO1 inhibitors. The study reported that specific structural modifications led to enhanced binding affinity and selectivity towards IDO1, suggesting that similar modifications could be applied to the target compound to improve its anticancer efficacy .
Study 2: Anticonvulsant Efficacy
In another investigation, a series of hybrid compounds derived from 2,5-dioxopyrrolidin-1-yl were tested for anticonvulsant activity using the maximal electroshock test. The results indicated that certain derivatives exhibited significant protective effects against seizures, highlighting their potential as therapeutic agents for epilepsy .
Data Summary Table
| Activity Type | Compound | IC50/ED50 Values | Mechanism |
|---|---|---|---|
| Anticancer | IDO1 Inhibitor | Low nM range | Enzyme inhibition |
| Anticonvulsant | Compound 22 | ED50 = 22.4 mg/kg | Sodium/calcium current inhibition |
| Antinociceptive | Compound 22 | ED50 = 59.4 mg/kg | TRPV1 receptor antagonism |
Q & A
Q. What are the recommended synthetic pathways for this compound, and how can reaction conditions be optimized?
The compound can be synthesized via multicomponent reactions (MCRs), which efficiently assemble complex heterocyclic frameworks. Key steps include:
- Precursor assembly : Combine 2-aminobenzothiazole derivatives with activated pyrrolidinone intermediates.
- Solvent optimization : Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates .
- Temperature control : Maintain 80–100°C to balance reaction rate and side-product formation .
- Yield improvement : Employ catalytic bases (e.g., triethylamine) to accelerate amide bond formation .
Q. How is structural characterization performed for this compound?
Key analytical techniques include:
- NMR spectroscopy : Confirm regiochemistry of the benzo[d]thiazole and pyrrolidinone moieties (e.g., H-NMR for ethyl/ethoxy protons, C-NMR for carbonyl groups) .
- Mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ ion matching theoretical mass) .
- X-ray crystallography : Resolve stereochemistry of the (E)-configured imine bond, if single crystals are obtainable .
Q. What preliminary biological assays are recommended to screen for activity?
- In vitro cytotoxicity : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Antimicrobial screening : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution .
- Enzyme inhibition : Assess interactions with kinases or proteases via fluorescence-based assays .
Advanced Research Questions
Q. How can mechanistic studies elucidate its interaction with biological targets?
- Kinetic assays : Measure inhibition constants () for target enzymes (e.g., tyrosine kinases) using Lineweaver-Burk plots .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for receptor-ligand interactions .
- Mutagenesis studies : Identify critical amino acid residues in enzyme active sites via site-directed mutagenesis .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Substituent variation : Replace ethoxy/ethyl groups with methoxy, halogens, or alkyl chains to assess hydrophobicity/electronic effects .
- Bioisosteric replacement : Substitute the pyrrolidinone ring with succinimide or maleimide to modulate reactivity .
- Pharmacophore mapping : Use molecular modeling to identify essential hydrogen-bond acceptors (e.g., carbonyl groups) .
Q. How can computational methods guide optimization of this compound?
- Molecular docking : Predict binding poses with target proteins (e.g., PARP-1) using AutoDock Vina or Schrödinger .
- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories in explicit solvent .
- QSAR modeling : Corrogate substituent electronegativity with IC values to design derivatives with improved potency .
Q. How should researchers address contradictions in bioactivity data across studies?
- Assay standardization : Replicate experiments under identical conditions (e.g., cell line passage number, serum concentration) .
- Metabolic stability testing : Evaluate hepatic microsomal degradation to rule out false negatives due to rapid clearance .
- Crystallographic validation : Compare bound conformations in protein-ligand co-structures to resolve discrepancies in docking predictions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
